

physical and chemical properties of propylene pentamer

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Compound of Interest

Compound Name: *Propylene pentamer*

Cat. No.: *B099187*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Propylene Pentamer**

Introduction

Propylene pentamer (CAS No: 15220-87-8) is a branched olefin oligomer synthesized through the catalytic polymerization of five propylene (C_3H_6) monomer units.[1][2] Its chemical formula is $C_{15}H_{30}$, and it is also referred to as a branched C15 olefin.[1][3] Industrially, it is produced via controlled catalytic oligomerization processes.[1] Due to its distinct branched structure, **propylene pentamer** exhibits enhanced solubility and reduced crystallinity compared to its linear analogs.[1][2]

This compound serves as a versatile intermediate and functional fluid in numerous industrial applications. It is utilized as a solvent, a carrier fluid in drilling applications, a synthetic base oil, and a refrigeration fluid.[3][4] Furthermore, it is a key precursor in the synthesis of other chemicals, including alkylphenols, mercaptans, and alcohols, and is used as an alkylating agent for benzene and in sulfonation reactions.[1][3] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key structural-property relationships for researchers and professionals in drug development and chemical synthesis.

Physical Properties

The physical characteristics of **propylene pentamer** are summarized in the table below. It is typically a clear, colorless liquid, similar to other propylene oligomers.[3]

Property	Value	Test Method / Source
Molecular Formula	C ₁₅ H ₃₀	[1][5]
Molecular Weight	210.4 g/mol	[1][2][5]
CAS Number	15220-87-8	[1][2][5]
Density	0.797 g/cm ³ at 20°C	ASTM D 4052[6]
780 - 820 kg/m ³ at 15°C	ASTM D4052[7]	
Boiling Range	IBP: > 210°C	ASTM D 1078[6]
DP: < 300°C	ASTM D 1078[6]	
FBP: < 320°C	ASTM D86[7]	
Appearance	Clear, colorless liquid	[3]
Sulfur Content	< 5 mg/kg	ASTM D 5453[6]
< 30 wppm	ISO 20846[7]	
Phosphate Content	< 30 mg/l	Exxon LB2031[7]

IBP: Initial Boiling Point; DP: Dry Point; FBP: Final Boiling Point.

Chemical Properties and Reactivity

Propylene pentamer's chemical behavior is defined by its branched olefin structure.

Composition and Purity

Gas chromatography (GC) analysis indicates a typical composition for commercial **propylene pentamer**:

- < C14: < 4 wt%
- C15: 88 – 92 wt%
- > C16: < 8 wt%[6]

Stability and Reactivity

- **Reactivity:** As a branched olefin, it participates in typical alkene reactions. Its branched nature leads to lower packing density in polymer matrices, which can enhance flexibility in synthetic oils.^[1]
- **Degradation:** The pentamer shows more significant degradation during alkylation processes compared to propylene tetramer, which can limit its efficiency in certain applications like sulfonate production.^[1]
- **Thermal Behavior:** Pyrolysis studies reveal that its branched structure results in distinct thermal degradation patterns, producing heavier fragments compared to less branched oligomers.^[1]

Safety and Hazards

Propylene pentamer is associated with specific health and environmental hazards.

Hazard Type	GHS Classification	Precautionary Statement Codes
Aspiration Hazard	Danger: May be fatal if swallowed and enters airways (H304).	P301+P316, P331, P405
Environmental Hazard	Toxic to aquatic life with long lasting effects (H411).	P273, P391, P501

Data sourced from ECHA C&L Inventory notifications.^[8]

Experimental Protocols

Characterization of **propylene pentamer** involves a combination of synthesis and analytical techniques to determine its structure, molecular weight, and thermal properties.

Synthesis: Catalytic Oligomerization

Laboratory-scale synthesis of **propylene pentamer** is achieved through the catalytic oligomerization of propylene monomer under controlled conditions.

- **Reactor Setup:** A high-pressure stainless-steel reactor, equipped with a mechanical stirrer, temperature and pressure controls, and an inlet for the monomer, is used.
- **Catalyst System:** A suitable catalyst, such as a solid phosphoric acid (SPA) or a zeolite-based catalyst, is loaded into the reactor.^[3] Late transition metal catalysts, like α -diimine nickel(II) or iminopyridyl Palladium(II) complexes, can also be employed for controlled oligomerization.^{[9][10]}
- **Reaction Conditions:** The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. Toluene or another appropriate solvent is added.
- **Oligomerization:** Propylene gas is introduced into the reactor at a controlled pressure and temperature (e.g., 30-50°C).^[10] The reaction is allowed to proceed for a set duration.
- **Termination and Purification:** The reaction is terminated by venting the excess propylene and deactivating the catalyst (e.g., by adding an alcohol). The resulting mixture contains oligomers of various chain lengths.
- **Isolation:** The **propylene pentamer** fraction is isolated from the product mixture using fractional distillation based on its boiling point range.

Molecular Weight and Distribution Analysis: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of polymers.^{[11][12]}

- **Sample Preparation:** A dilute solution of the **propylene pentamer** sample is prepared in a suitable solvent, such as tetrahydrofuran (THF).^[9]
- **Instrumentation:** A GPC system equipped with a refractive index (RI) detector and a series of columns (e.g., Styragel) is used.^[9] For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be added.^{[11][12]}

- **Analysis:** The prepared solution is injected into the GPC system. The solvent is pumped through the columns at a constant flow rate (e.g., 0.35 mL/min) and temperature (e.g., 40°C). [9] Molecules are separated based on their hydrodynamic volume; larger molecules elute first.
- **Data Processing:** The RI signal is recorded over time to generate a chromatogram. The system is calibrated with known polystyrene standards to create a calibration curve of log(molecular weight) versus retention time. This curve is used to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity ($\mathcal{D} = M_w/M_n$) of the sample.[11]

Structural Characterization: NMR and FTIR Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the oligomer.

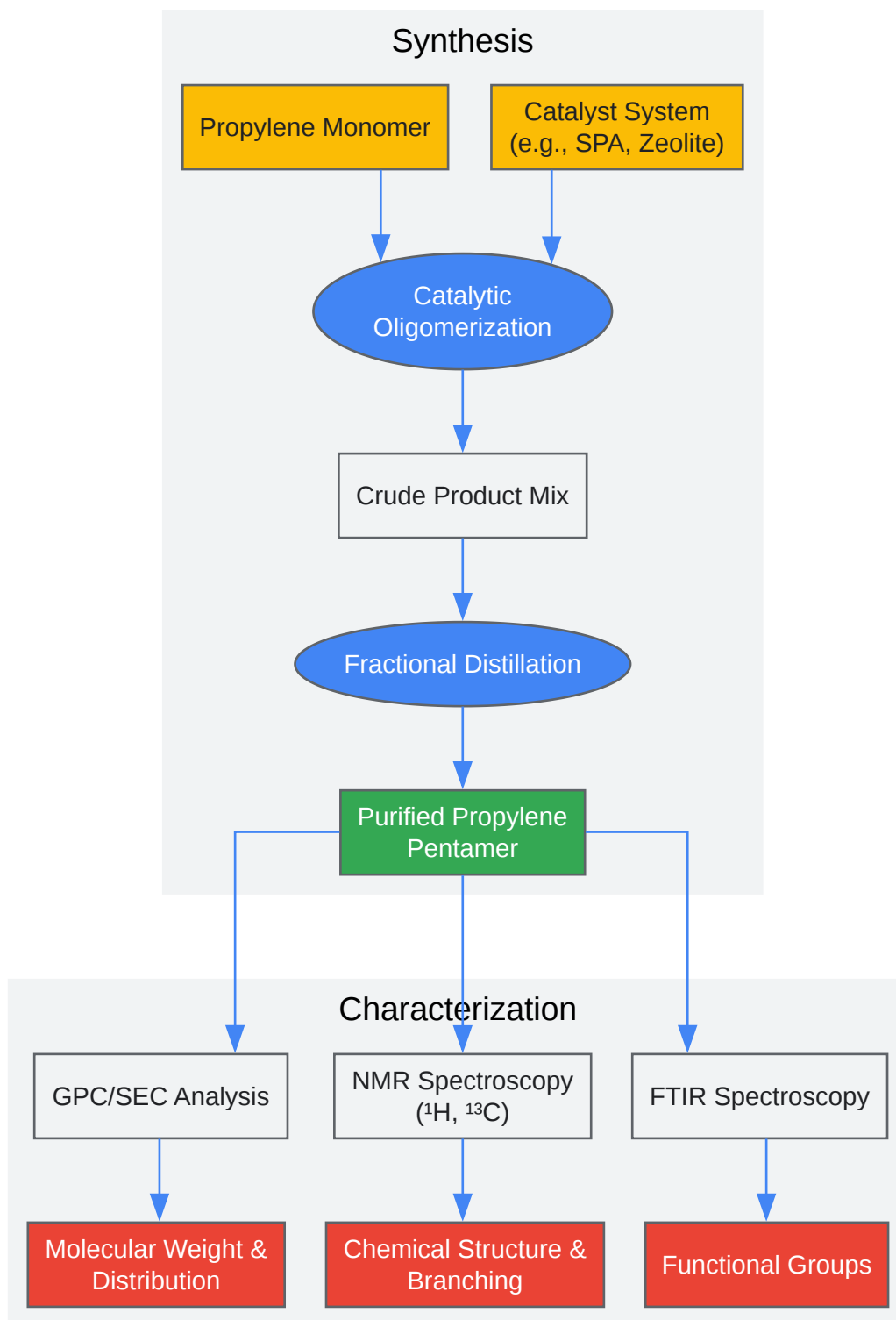
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Protocol:** A small amount of the purified **propylene pentamer** is dissolved in a deuterated solvent (e.g., $CDCl_3$). 1H and ^{13}C NMR spectra are acquired using an NMR spectrometer. [11]
 - **Data Interpretation:** 1H NMR provides information on the types of protons (e.g., methyl, methylene, methine) and their relative ratios. ^{13}C NMR is used to analyze the carbon backbone, identify the degree and type of branching, and confirm the overall structure.[1] [9]
- **Fourier-Transform Infrared (FTIR) Spectroscopy:**
 - **Protocol:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an attenuated total reflectance (ATR) accessory is used. The sample is scanned with infrared radiation.[13]
 - **Data Interpretation:** The resulting spectrum shows absorption bands corresponding to specific functional groups. For **propylene pentamer**, key absorptions would include C-H stretching and bending vibrations for alkanes and C=C stretching for the terminal double

bond. The spectrum serves as a fingerprint to identify the material and confirm the absence of impurities like hydroxyl or carbonyl groups.[\[13\]](#)[\[14\]](#)

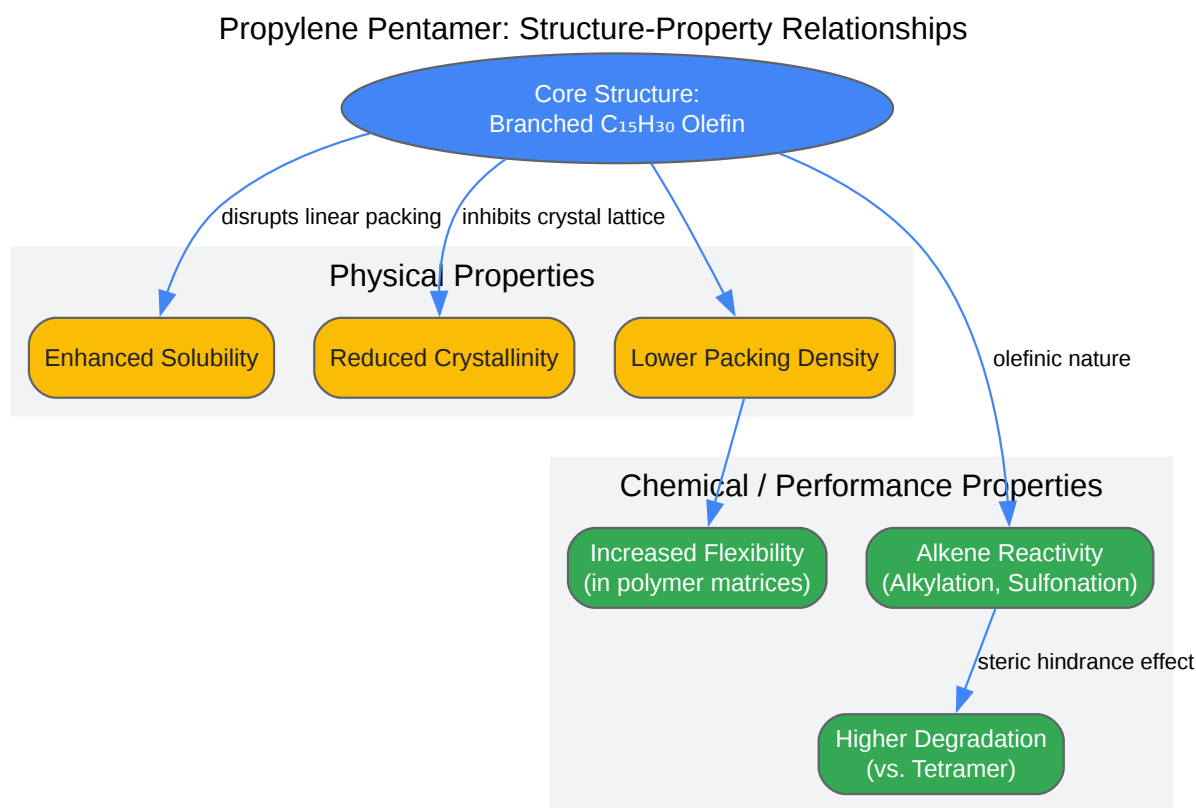
Visualizations

The following diagrams illustrate key workflows and relationships for **propylene pentamer**.

Workflow for Propylene Pentamer Synthesis and Characterization

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Caption: Experimental workflow from synthesis to characterization.



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Caption: Relationship between structure and key properties.

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